molecular formula C14H18N2O2 B358738 N-(2-furylmethyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide CAS No. 887029-33-6

N-(2-furylmethyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide

Cat. No. B358738
CAS RN: 887029-33-6
M. Wt: 246.3g/mol
InChI Key: CFYUXIPCYMGMMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-furylmethyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide (N-FM-MPB) is a synthetic molecule that has been studied for its potential biomedical applications. N-FM-MPB has been studied for its ability to act as a ligand for a variety of receptors, as well as its ability to modulate the activity of enzymes and other proteins. In addition, N-FM-MPB has been studied for its potential to act as an anti-inflammatory agent and to modulate the activity of various cytokines.

Scientific Research Applications

Synthesis and Chemical Reactivity

N-(2-furylmethyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide serves as a key intermediate in the synthesis of various heterocyclic compounds. Researchers have explored its utility in generating new chemical entities with potential biological activities. For instance, the molecule has been involved in the synthesis of dihydropyridines, butanamide, dihydropyridazines, and thiourea derivatives through reactions with electrophilic reagents, aryl diazonium salts, and isothiocyanates. These compounds were characterized by elementary analysis, MS, IR, and 1H NMR spectra, demonstrating the molecule's versatility in heterocyclic synthesis (Hafiz, Ramiz, & Sarhan, 2011).

Anticonvulsant Applications

Significant research has been dedicated to designing and synthesizing new hybrid anticonvulsant agents derived from N-(2-furylmethyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide and its derivatives. These efforts have yielded compounds joining chemical fragments of known antiepileptic drugs, indicating the molecule's potential in developing new treatments for epilepsy. Initial screenings in animal models have shown promising results, with several compounds displaying protection in seizure models, highlighting the therapeutic potential of derivatives synthesized from N-(2-furylmethyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide (Kamiński et al., 2015).

Novel Compounds from Natural Sources

Research on the edible mushroom Basidiomycetes-X led to the isolation of pyrrole alkaloid derivatives, including a compound structurally related to N-(2-furylmethyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide. This discovery not only adds to the chemical diversity derived from natural products but also opens new avenues for investigating the biological activities of these novel compounds (Sakamoto et al., 2020).

properties

IUPAC Name

N-(furan-2-ylmethyl)-3-methyl-2-pyrrol-1-ylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-11(2)13(16-7-3-4-8-16)14(17)15-10-12-6-5-9-18-12/h3-9,11,13H,10H2,1-2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFYUXIPCYMGMMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC1=CC=CO1)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Furylmethyl)-3-methyl-2-(1H-pyrrol-1-YL)-butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.